

An In-depth Technical Guide on the Biophysical Properties of HAMNO

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Compound of Interest

Compound Name: HAMNO

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Abstract

HAMNO, also known as NSC-111847, is a potent and selective small molecule inhibitor of Replication Protein A (RPA).[1] By targeting the N-terminal domain of the RPA70 subunit, **HAMNO** disrupts essential protein-protein interactions involved in DNA replication and the DNA Damage Response (DDR), particularly the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[2][3] This mechanism induces replication stress in cancer cells, making **HAMNO** a compound of significant interest for oncology research and therapeutic development.[2][4] This guide provides a comprehensive overview of the known biophysical properties of **HAMNO**, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Core Biophysical and Chemical Properties

The fundamental properties of **HAMNO** are essential for its application in experimental settings and for understanding its pharmacokinetic and pharmacodynamic behavior.

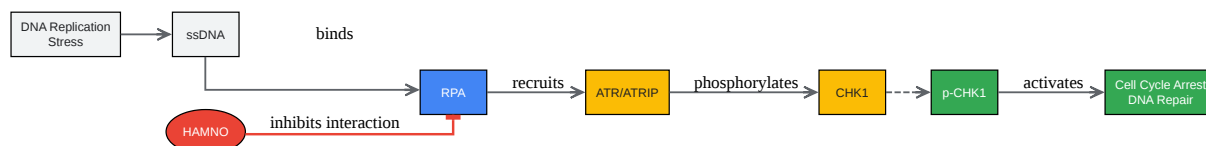
Property	Value	Source
Synonyms	NSC-111847	[1]
Molecular Formula	C ₁₇ H ₁₃ NO ₂	[1]
Molecular Weight	263.29 g/mol	[1]
CAS Number	138736-73-9	[1]
Primary Target	Replication Protein A (RPA)	[1][2]
Solubility	DMSO: 53 mg/mL (201.29 mM)	[1]
Water: Insoluble	[1]	
Ethanol: Insoluble	[1]	
Storage (Powder)	3 years at -20°C	[1]
Storage (Solvent)	1 year at -80°C, 1 month at -20°C	[1]

Mechanism of Action and Signaling Pathway

HAMNO functions as a protein-protein interaction inhibitor.[4] It specifically targets the N-terminal domain of RPA70, preventing its interaction with proteins that are critical for activating the ATR kinase pathway, such as ATRIP.[3][4] This inhibition disrupts the cellular response to DNA replication stress. Consequently, **HAMNO** treatment leads to an increase in markers of DNA damage, such as γ-H2AX, particularly in S-phase cells, and can impede the G2-to-M cell cycle transition.[2][4]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of **HAMNO** on the ATR signaling pathway, a key component of the DNA Damage Response.



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Caption: **HAMNO** inhibits the recruitment of ATR/ATRIP by RPA.

Experimental Protocols

Characterizing the biophysical interaction between **HAMNO** and its target, RPA, is crucial for drug development. Below are detailed methodologies for common biophysical assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D , ΔH , ΔS).

Objective: To determine the binding affinity and thermodynamics of the **HAMNO**-RPA interaction.

Methodology:

- **Protein Preparation:** Express and purify the target RPA protein (or the specific RPA70 domain). Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Determine the final protein concentration accurately using a spectrophotometer.
- **Compound Preparation:** Dissolve **HAMNO** powder in 100% DMSO to create a high-concentration stock solution.^[1] Prepare the final ligand solution by diluting the stock into the same ITC buffer used for the protein. Ensure the final DMSO concentration is identical in both the syringe (ligand) and the cell (protein) to minimize heat of dilution effects, typically keeping it below 5%.

- ITC Experiment Setup:
 - Apparatus: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
 - Cell: Load the protein solution (e.g., 20-50 μM) into the sample cell.
 - Syringe: Load the **HAMNO** solution (e.g., 200-500 μM , typically 10-fold higher than the protein concentration) into the injection syringe.
- Titration: Perform a series of small, sequential injections (e.g., 1-2 μL) of the **HAMNO** solution into the protein-filled cell while monitoring the heat change. A typical experiment consists of 18-20 injections.
- Data Analysis: Integrate the heat-change peaks for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics (k_{on} , k_{off}) and affinity (K_D).^[5]

Objective: To measure the association and dissociation rates of **HAMNO** binding to RPA.

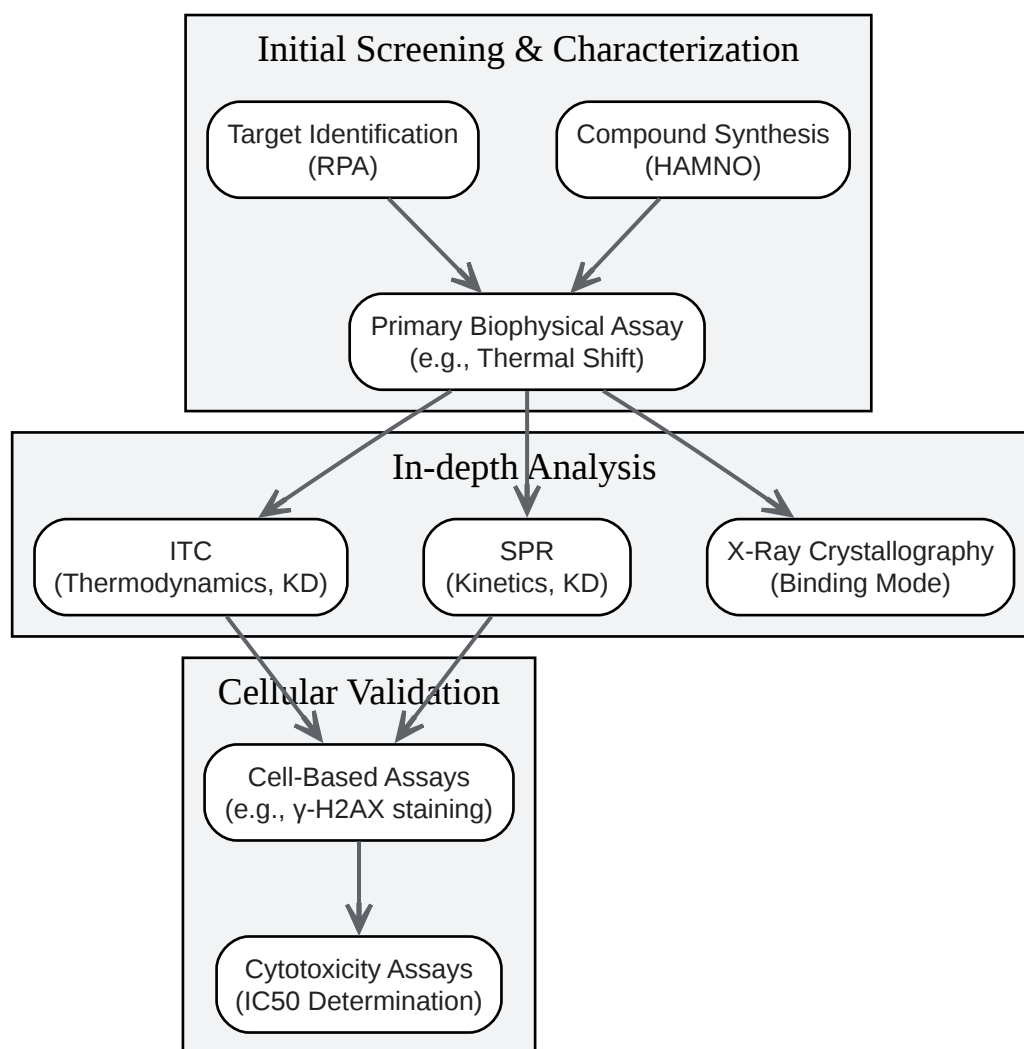
Methodology:

- Surface Preparation: Immobilize the purified RPA protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
- Analyte Preparation: Prepare a dilution series of **HAMNO** in a suitable running buffer (e.g., HBS-EP+ buffer) containing a small percentage of DMSO to ensure solubility.
- Binding Measurement:
 - Inject the different concentrations of **HAMNO** over the sensor and reference surfaces.

- Monitor the change in the refractive index (measured in Response Units, RU) in real-time.
- Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.
- Surface Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
- Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (k_{on}), dissociation rate (k_{off}), and the equilibrium dissociation constant ($K_D = k_{off}/k_{on}$).

Experimental Workflow Diagram

This diagram outlines the general workflow for characterizing a small molecule inhibitor like **HAMNO**.



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Caption: General workflow for biophysical characterization.

Concluding Remarks

HAMNO is a critical tool compound for studying the role of RPA in DNA replication and repair. Its well-defined mechanism of action, targeting a key protein-protein interaction, provides a clear basis for its anti-tumor activity.[1][2] The biophysical and cellular characterization methods outlined in this guide are essential for researchers aiming to further investigate **HAMNO**'s therapeutic potential or to discover novel RPA inhibitors. A thorough understanding of its binding kinetics, thermodynamics, and cellular effects is paramount for advancing this promising class of compounds in drug development pipelines.

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